

Tetrabutylammonium Hydrogen Sulfide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tetrabutylammonium hydrogen sulfide*

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An in-depth guide to the chemical properties, synthesis, and applications of **tetrabutylammonium hydrogen sulfide** ($[\text{NBu}_4]\text{SH}$), a versatile and soluble source of the hydrosulfide anion for research and drug development.

Introduction

Tetrabutylammonium hydrogen sulfide, with the chemical formula $(\text{C}_4\text{H}_9)_4\text{NSH}$, is a quaternary ammonium salt that serves as a readily available and soluble source of the hydrosulfide ion (HS^-) in organic solvents.[1] This property makes it an invaluable reagent in the fields of chemical synthesis and biology, particularly in the study of hydrogen sulfide (H_2S) signaling pathways and the development of novel therapeutics. H_2S is now recognized as a critical endogenous gasotransmitter, playing a key role in a multitude of physiological and pathological processes.[2] The use of $[\text{NBu}_4]\text{SH}$ allows for the controlled introduction of the biologically active HS^- ion into non-aqueous environments, facilitating mechanistic studies that are not feasible with inorganic sulfide salts.[1][3] This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Tetrabutylammonium hydrogen sulfide is a light yellow, hygroscopic crystalline powder that is soluble in water and various organic solvents.[1] Its solubility in organic media is a key advantage, enabling its use in a wide range of reaction conditions.

Table 1: Physical and Chemical Properties of **Tetrabutylammonium Hydrogen Sulfide**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₇ NS	[4]
Molecular Weight	275.5 g/mol	[4]
Appearance	Light yellow, hygroscopic crystalline powder	[1]
Solubility	Soluble in water and organic solvents like acetonitrile	[1][3]
Stability	Considered stable, but hygroscopic. Should be handled in an inert atmosphere.	[1]

Table 2: Spectroscopic Data for **Tetrabutylammonium Hydrogen Sulfide**

Technique	Key Peaks/Shifts (in CD ₃ CN)
¹ H NMR	δ 3.1 (m, 8H, N-CH ₂), 1.6 (m, 8H, N-CH ₂ -CH ₂), 1.35 (m, 8H, N-CH ₂ -CH ₂ -CH ₂), 0.95 (t, 12H, N-CH ₂ -CH ₂ -CH ₂ -CH ₃)
¹³ C NMR	δ 58.8, 24.1, 20.0, 13.8
IR (ATR)	2960, 2873, 1468 cm ⁻¹

Experimental Protocols

Synthesis of Tetrabutylammonium Hydrogen Sulfide

The following protocol is adapted from the method reported by Hartle, Tonzetich, and Pluth in Dalton Transactions, 2015.[3]

Materials and Equipment:

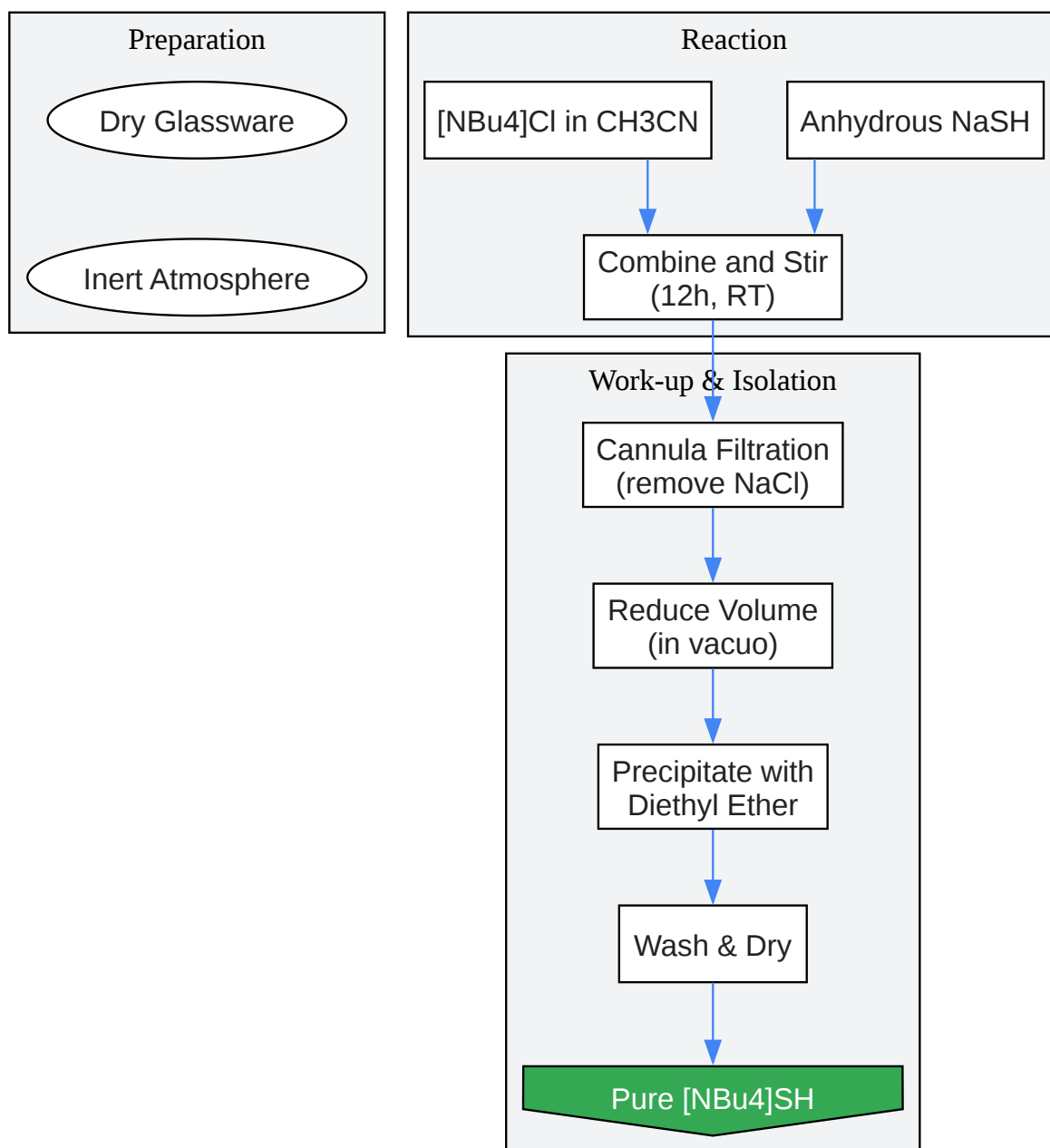
- Tetrabutylammonium chloride ([NBu₄]Cl)
- Anhydrous sodium hydrosulfide (NaSH)
- Anhydrous acetonitrile (CH₃CN)
- Anhydrous diethyl ether ((C₂H₅)₂O)
- Schlenk flask and line
- Cannula
- Magnetic stirrer and stir bar
- Glovebox or inert atmosphere setup

Procedure:

- Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All manipulations should be carried out under an inert atmosphere to prevent the oxidation of the hydrosulfide.
- Reaction Setup: In a Schlenk flask, dissolve tetrabutylammonium chloride (1.0 eq) in a minimal amount of anhydrous acetonitrile. In a separate Schlenk flask, add anhydrous sodium hydrosulfide (1.1 eq).
- Reaction: Slowly add the dissolved tetrabutylammonium chloride solution to the solid sodium hydrosulfide via cannula transfer with vigorous stirring. The reaction mixture will become a slurry.
- Stirring: Allow the reaction to stir at room temperature for at least 12 hours to ensure complete salt metathesis.
- Filtration: After the reaction is complete, the white precipitate of sodium chloride (NaCl) is removed by cannula filtration. The resulting clear, light-yellow solution contains the desired **tetrabutylammonium hydrogen sulfide**.

- Isolation: To isolate the product, the volume of the acetonitrile solution is reduced in vacuo. The product is then precipitated by the slow addition of anhydrous diethyl ether.
- Washing and Drying: The resulting white/light-yellow precipitate is washed with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and then dried in vacuo to yield pure **tetrabutylammonium hydrogen sulfide**.

Diagram 1: Experimental Workflow for the Synthesis of [NBu₄]SH



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Caption: Workflow for the synthesis of **tetrabutylammonium hydrogen sulfide**.

Chemical Reactivity and Applications

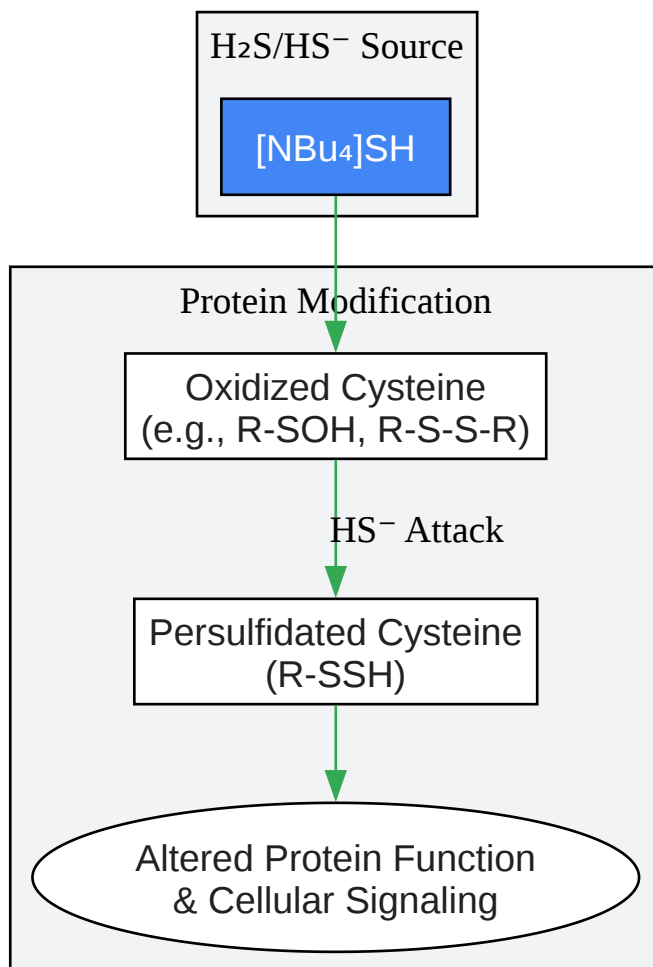
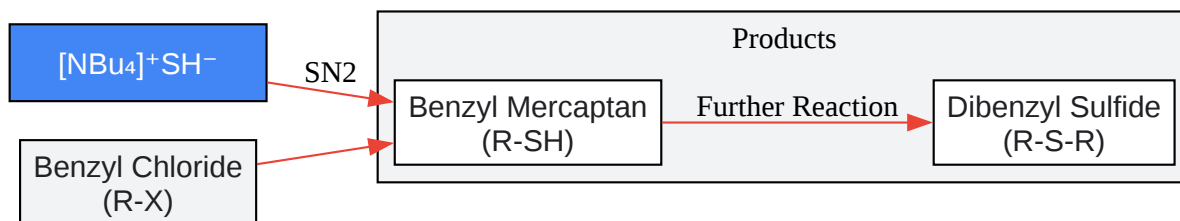
Nucleophilic Reactivity

The primary utility of **tetrabutylammonium hydrogen sulfide** lies in the nucleophilic character of the hydrosulfide anion. It readily participates in nucleophilic substitution and addition reactions. A common application is the synthesis of thiols from alkyl halides.

Example: Synthesis of Benzyl Mercaptan

[NBu₄]SH reacts with benzyl chloride in acetonitrile to produce benzyl mercaptan and dibenzyl sulfide. This reaction demonstrates the utility of [NBu₄]SH as a soluble sulfide source for synthetic applications.

Diagram 2: Reactivity of [NBu₄]SH with an Electrophile



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